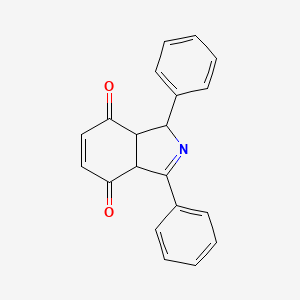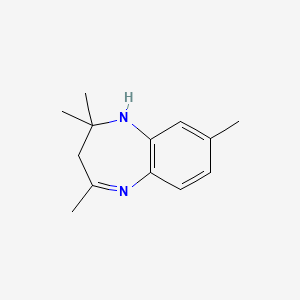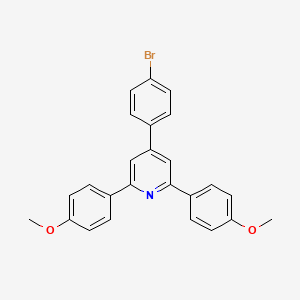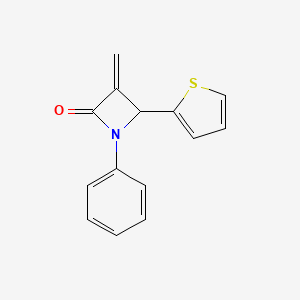
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione is a chemical compound with the molecular formula C20H16O3 It is a member of the isoindole family, characterized by a fused ring structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione typically involves the reaction of phthalic anhydride with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the isoindole ring. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Advanced purification techniques, such as chromatography, are utilized to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione involves its interaction with specific molecular targets within cells. The compound can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. It also exhibits anti-inflammatory properties by inhibiting the activity of certain enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-
Uniqueness
1,3-Diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
138212-06-3 |
|---|---|
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
1,3-diphenyl-3a,7a-dihydro-1H-isoindole-4,7-dione |
InChI |
InChI=1S/C20H15NO2/c22-15-11-12-16(23)18-17(15)19(13-7-3-1-4-8-13)21-20(18)14-9-5-2-6-10-14/h1-12,17-19H |
Clave InChI |
YXJLJQLXCBIVPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3C(C(=O)C=CC3=O)C(=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)


![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)

![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)
